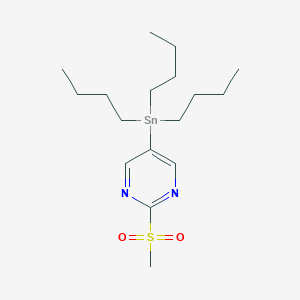

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-methylsulfonylpyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHTVQOGUAOHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376860 | |

| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122476-85-1 | |

| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: Properties, Handling, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a key organometallic intermediate of significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyrimidine core functionalized with both a synthetically versatile tributylstannyl group and an activating methylsulfonyl moiety, positions it as a valuable building block for the synthesis of complex heterocyclic compounds. The pyrimidine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, recognized for its ability to engage in critical biological interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed handling and safety protocols, and its primary application as a reactant in palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. While some experimental data for this compound is not publicly available, the following table summarizes its key identifiers and known characteristics.

| Property | Value | Source(s) |

| CAS Number | 122476-85-1 | [1][2][3] |

| Molecular Formula | C₁₇H₃₂N₂O₂SSn | [1][2][3] |

| Molecular Weight | 447.22 g/mol | [1][2][3] |

| Physical Form | Presumed to be a liquid at room temperature | Inferred from related compounds |

| Purity | Commercially available at ≥96% | [1][2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents such as DMF, dioxane, and toluene. | Inferred from Stille coupling protocols[4][5] |

Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield experimental data for the melting point, boiling point, or specific solubility of this compound. Researchers should determine these properties experimentally as needed for their specific applications.

Spectroscopic Characterization

At the time of this writing, publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. For unambiguous identification and quality control, it is imperative that researchers acquiring this compound perform their own analytical characterization.

Synthesis and Chemical Reactivity

The primary utility of this compound lies in its application as a coupling partner in the Stille cross-coupling reaction .[6] This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[6]

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (in this case, this compound) transfers its pyrimidinyl group to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product (R¹-pyrimidine) and regenerating the Pd(0) catalyst.

Experimental Protocol: General Procedure for Stille Coupling

The following is a generalized protocol for a Stille coupling reaction using a tributylstannyl pyrimidine derivative. It is crucial to note that specific reaction conditions (catalyst, solvent, temperature, and reaction time) should be optimized for each unique substrate combination.

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Aryl or heteroaryl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add the aryl/heteroaryl halide/triflate and the palladium catalyst (and ligand, if used).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe. Stir the mixture for several minutes.

-

Reagent Addition: Add this compound to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the solvent used. A common method involves quenching the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, followed by extraction with an organic solvent.

-

Purification: The crude product is then purified, typically by flash column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions. Organotin compounds, in general, are known for their toxicity.

Hazard Summary:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3]

-

Irritation: Causes skin and serious eye irritation.[3]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

-

-

Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Given the potential for degradation of organotin compounds, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (e.g., 2-8 °C) to ensure its integrity over time.[2]

Conclusion

This compound is a valuable reagent for the synthesis of functionalized pyrimidines, which are of high interest in drug discovery. Its utility in Stille cross-coupling reactions provides a reliable method for constructing carbon-carbon bonds. However, the lack of comprehensive public data on its physical properties and spectroscopic characterization necessitates that researchers perform these analyses independently. Adherence to strict safety protocols is paramount when handling this toxic and environmentally hazardous compound. This guide serves as a foundational resource, and further experimental investigation is encouraged to fully characterize this important synthetic building block.

References

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Rhenium Shop. (n.d.). 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%. Retrieved from [Link]

- Google Patents. (n.d.). US10695347B2 - Pyrimidine derivative and use thereof.

- Barbas, S. A., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

-

NIH Molecular Libraries Program. (n.d.). Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction. Retrieved from [Link]

- Yokoyama, Y. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

- Google Patents. (n.d.). CN120700500A - A preparation method of 2-methylsulfonyl pyrimidine derivatives.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.

- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Google Patents. (n.d.). CN115043791B - Method for preparing 2-methylsulfonyl-5-trifluoromethyl-1, 3, 4-thiadiazole by continuous oxidation.

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

PubChem. (n.d.). 2-(Tributylstannyl)pyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Tributylstannyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

- 1. 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine CAS number and structure

An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: A Bifunctional Reagent for Modern Organic Synthesis and Drug Discovery

Introduction

In the landscape of modern synthetic chemistry and drug development, the demand for versatile, high-utility building blocks is perpetual. These reagents, often possessing multiple, orthogonally reactive functional groups, are the linchpins in the construction of complex molecular architectures. This compound is a prime exemplar of such a bifunctional molecule, strategically designed for sequential, controlled chemical transformations. This guide provides a comprehensive overview of its structure, core reactivity, synthetic utility, and strategic applications for researchers, medicinal chemists, and professionals in drug development.

This molecule incorporates two key functional motifs on a central pyrimidine scaffold: a tributylstannyl group, poised for palladium-catalyzed cross-coupling reactions, and a methylsulfonyl group, which activates the pyrimidine ring for nucleophilic aromatic substitution. This dual-reactivity profile enables its use as a versatile linchpin in multi-step synthetic sequences.

Core Compound Properties and Specifications

The fundamental properties of this compound are summarized below. These identifiers are crucial for procurement, safety assessment, and data retrieval.

| Property | Value | Reference(s) |

| CAS Number | 122476-85-1 | [1][2][3][4] |

| Molecular Formula | C₁₇H₃₂N₂O₂SSn | [1][2][4] |

| Molecular Weight | 447.22 g/mol | [1][2][4] |

| IUPAC Name | tributyl(2-methylsulfonylpyrimidin-5-yl)stannane | [4] |

| SMILES | CCCC(CCCC)C1=CN=C(N=C1)S(=O)(=O)C | [4] |

| Purity | Typically ≥96% | [4] |

| Appearance | Liquid | [5] |

Chemical Structure:

Caption: Chemical structure of this compound.

The Dual-Reactivity Paradigm

The synthetic power of this reagent stems from the distinct and complementary reactivity of its two primary functional groups. This allows for a modular approach to synthesis where each functional handle can be addressed under specific, non-interfering conditions.

The Tributylstannyl Moiety: A Gateway to Stille Cross-Coupling

The tributylstannyl group is a robust and reliable functional handle for the Stille cross-coupling reaction, a cornerstone of modern C-C bond formation.[6][7][8][9] This palladium-catalyzed reaction is prized for its tolerance of a wide array of functional groups, the stability of the organostannane reagents, and its effectiveness in constructing complex biaryl and vinyl-aryl systems.[6]

Mechanism and Causality: The choice of a stannane for cross-coupling is deliberate. Organostannanes are generally stable to air and moisture and can be purified by standard chromatographic techniques, making them user-friendly. The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Typical Experimental Protocol (Representative): A general protocol for a Stille coupling using this reagent would involve the following steps. The specific choice of catalyst, ligand, and solvent is critical and depends on the electrophile's reactivity.

-

Degassing: To a reaction vessel, add the aryl halide/triflate (1.0 eq), this compound (1.1-1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Additives: Add a degassed solvent such as toluene, dioxane, or DMF. In cases of less reactive electrophiles, additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at temperatures ranging from 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable solvent, and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

The 2-Methylsulfonylpyrimidine Moiety: An Electrophile for SNAr

The methylsulfonyl (–SO₂Me) group is a potent electron-withdrawing group. When positioned at the C2 position of the pyrimidine ring, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr). The sulfone is an excellent leaving group (as sulfinate, MeSO₂⁻), making this position highly susceptible to attack by a wide range of nucleophiles.

Reactivity and Application in Drug Development: This moiety is particularly relevant for drug development professionals. The high reactivity of 2-sulfonylpyrimidines with soft nucleophiles, such as thiols, makes them ideal "warheads" for covalent inhibitors that target cysteine residues in proteins.[10] The reactivity can be finely tuned by altering substituents on the pyrimidine ring, allowing for the optimization of potency and selectivity against a target protein.[10]

Mechanism of SNAr: The reaction proceeds through a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex.

Caption: A plausible synthetic workflow for the target compound.

Causality in the Proposed Synthesis:

-

Starting Material: 5-Bromo-2-(methylthio)pyrimidine is a logical precursor. The bromine at the 5-position is ideal for halogen-metal exchange, and the methylthio group is a stable precursor to the methylsulfonyl group.

-

Stannylation: Performing the stannylation before oxidation is crucial. The strongly electron-withdrawing sulfonyl group would disfavor the formation of an organolithium at the 5-position. Furthermore, common oxidizing agents would likely degrade the organolithium or the final stannane if the order were reversed.

-

Oxidation: The oxidation of the electron-rich thioether to the sulfone is a standard and high-yielding transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed for this purpose. [2]

Safety and Handling

Organotin compounds are known for their toxicity and require careful handling.

-

Hazards: Toxic if swallowed and harmful in contact with skin. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure. [4]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

This compound stands out as a highly valuable, bifunctional building block. Its design enables a powerful, two-stage reactivity profile: robust C-C bond formation via Stille coupling and subsequent C-N, C-O, or C-S bond formation via SNAr. For researchers in drug discovery, this reagent provides a direct and efficient entry point for synthesizing novel compound libraries, particularly for developing targeted covalent inhibitors by leveraging the reactivity of the 2-sulfonylpyrimidine core. Its strategic utility ensures its place as a key tool in the arsenal of the modern synthetic chemist.

References

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2014). Request PDF. Available at: [Link]

- Eaborn, C., et al. (1976). A new route to unsymmetrical biaryls. Journal of Organometallic Chemistry, 116(1), 83-91.

- Migita, T., et al. (1977). Palladium-catalyzed cross-coupling reaction of acyl- and aryl-halides with organotin compounds. Chemistry Letters, 6(12), 1479-1480.

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents. WO2021113282A1.

-

Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. (2004). Request PDF. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available at: [Link]

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available at: [Link]

-

Chemistry LibreTexts. Stille Coupling. (2023). Available at: [Link]

-

Gabizon, R., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(31), 12093–12106. Available at: [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 104. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 122476-85-1 [amp.chemicalbook.com]

- 4. 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-(tributylstannyl)pyrimidine suppliers USA [americanchemicalsuppliers.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine

Executive Summary: 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a highly valuable bifunctional reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structure combines a pyrimidine core, a common motif in pharmacologically active molecules, with two distinct reactive sites: a methylsulfonyl group at the C2 position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and a tributylstannyl group at the C5 position, a key participant in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, detailing the strategic considerations, experimental protocols, and underlying mechanistic principles.

Introduction: The Strategic Importance of a Key Building Block

The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous FDA-approved drugs.[2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability. Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3][4] The ability to functionalize the pyrimidine ring at multiple positions is therefore of paramount importance for generating molecular diversity in drug discovery campaigns.

The Dual Functionality of this compound

The target molecule is a quintessential example of a versatile building block, designed for sequential and selective chemical modifications.

-

The 2-Methylsulfonyl Group: This moiety serves as a potent activating group, rendering the C2 position of the pyrimidine ring highly electrophilic. It is an exceptional leaving group in SNAr reactions, far superior to corresponding halides or thioethers.[5][6] This allows for the straightforward introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols) at this position, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

-

The 5-Tributylstannyl Group: As an organostannane, this group is a stable and effective partner in the Stille cross-coupling reaction.[1][7] This palladium-catalyzed method is a cornerstone of C-C bond formation, enabling the coupling of the pyrimidine core to various sp2- and sp-hybridized partners (e.g., aryl, heteroaryl, vinyl, or alkynyl halides and triflates) with excellent functional group tolerance.[8]

This dual functionality allows for a modular and powerful approach to complex molecule synthesis, where two different fragments can be introduced into the pyrimidine core in a controlled manner.

Synthetic Strategy and Retrosynthetic Analysis

Disconnecting the Target Molecule

A logical retrosynthetic analysis of this compound suggests a multi-step synthesis beginning from a simpler, commercially available pyrimidine precursor. The two key functional groups are installed sequentially. The stannylation is envisioned as the final step, performed on a stable, functionalized pyrimidine core. The methylsulfonyl group is best installed via oxidation of a more readily accessible methylthioether. This leads to the following key intermediate: 5-bromo-2-(methylsulfonyl)pyrimidine . This precursor itself can be derived from the corresponding thioether, 5-bromo-2-(methylthio)pyrimidine , which in turn can be synthesized from a commercially available di-halogenated pyrimidine.

The Forward Synthetic Pathway

The proposed forward synthesis is a robust three-step sequence designed for efficiency and scalability in a research setting.

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of the 5-Bromo-2-(methylsulfonyl)pyrimidine Intermediate

Rationale: This two-step sequence begins with the nucleophilic substitution of the more reactive chlorine at the C2 position of 5-bromo-2-chloropyrimidine with sodium thiomethoxide. The resulting thioether is then oxidized to the desired sulfone. This strategy is preferable to direct sulfination, as the thioether is easily formed and the subsequent oxidation is typically high-yielding and clean.

3.1.1 Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

-

Reagents and Equipment:

-

5-Bromo-2-chloropyrimidine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

3.1.2 Step 2: Oxidation to 5-Bromo-2-(methylsulfonyl)pyrimidine

Rationale: Oxone is chosen as the oxidant due to its effectiveness, operational simplicity, and more environmentally benign profile compared to other reagents like m-CPBA. The reaction is typically performed in a mixed solvent system to ensure solubility of both the organic substrate and the inorganic oxidant.[9][10]

-

Reagents and Equipment:

-

5-Bromo-2-(methylthio)pyrimidine

-

Oxone (Potassium peroxymonosulfate)

-

Acetone/Water solvent mixture

-

Round-bottom flask with vigorous magnetic stirring

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in a 1:1 mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Oxone (2.5 eq) portion-wise to the vigorously stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.[10]

-

Upon completion, a solid precipitate of the product may form. If so, isolate the product by filtration through a Büchner funnel, washing with cold water.

-

If no precipitate forms, dilute the mixture with water and extract with dichloromethane (CH₂Cl₂) or ethyl acetate (3x).

-

Combine the organic phases, dry over Na₂SO₄, filter, and evaporate in vacuo to afford the title compound, which can be further purified by recrystallization if necessary.

-

Part B: Stannylation to Yield the Final Product

3.2.1 Step 3: Palladium-Catalyzed Stannylation

Rationale: This step utilizes the principles of the Stille reaction to form the C-Sn bond. A palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0), is used to catalytically couple the aryl bromide with a tin source, bis(tributyltin).[11] The reaction is performed in an anhydrous, degassed solvent to prevent quenching of the catalyst and side reactions.

-

Reagents and Equipment:

-

5-Bromo-2-(methylsulfonyl)pyrimidine

-

Bis(tributyltin), (Bu₃Sn)₂

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Anhydrous, degassed toluene or dioxane

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

-

Procedure:

-

To a dry Schlenk flask, add 5-bromo-2-(methylsulfonyl)pyrimidine (1.0 eq) and the palladium catalyst Pd(PPh₃)₄ (0.05 eq).

-

Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).[8]

-

Add anhydrous, degassed toluene via syringe, followed by bis(tributyltin) (1.2 eq).

-

Heat the reaction mixture to 90-110 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

-

Mechanistic Insights

The Palladium-Catalyzed Stille Coupling Cycle

The key C-Sn bond-forming step proceeds via a well-established catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimization.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidine, forming a Pd(II) intermediate.

-

Transmetalation: The tributylstannyl group is transferred from the tin reagent to the palladium center, displacing the bromide and forming a new Pd(II) complex. This is often the rate-determining step.[11]

-

Reductive Elimination: The two organic fragments (the pyrimidine ring and the newly transferred group, which in this case forms the final product) are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.

Characterization and Data

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Approx. Time (h) |

| 1 | Thiolation | NaSMe | DMF | 0 to RT | 2 - 4 |

| 2 | Oxidation | Oxone | Acetone/H₂O | 0 to RT | 4 - 6 |

| 3 | Stannylation | (Bu₃Sn)₂, Pd(PPh₃)₄ | Toluene | 90 - 110 | 12 - 16 |

Physicochemical Properties of the Final Product

| Property | Value | Source |

| Chemical Name | 2-(Methylsulfonyl)-5-(tri-n-butylstannyl)pyrimidine | [12] |

| CAS Number | 122476-85-1 | [12] |

| Molecular Formula | C₁₇H₃₂N₂O₂SSn | [12] |

| Molecular Weight | 447.225 g/mol | [12] |

| Appearance | (Typically an oil or low-melting solid) | - |

| Purity | >96% (after chromatography) | [12] |

Conclusion and Future Outlook

The synthesis of this compound outlined in this guide provides a reliable and logical pathway to a crucial intermediate for drug discovery and complex molecule synthesis. The three-step sequence is based on well-established, high-yielding reactions that can be readily implemented in a standard organic chemistry laboratory. The strategic orthogonality of the sulfonyl leaving group and the stannane moiety allows for selective, sequential functionalization, opening avenues for the rapid generation of diverse chemical libraries based on the pyrimidine scaffold. As the demand for novel therapeutics continues to grow, the importance of such versatile and strategically designed building blocks will only increase, making this synthetic route a valuable asset for researchers and scientists in the field.

References

- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.).

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(5), 302-306. [Link]

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2017). Taylor & Francis Online. [Link]

- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.).

- CN120700500A - A preparation method of 2-methylsulfonyl pyrimidine derivatives. (n.d.).

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry, 34(9), 1679-1687. [Link]

-

Stille reaction. (n.d.). In Wikipedia. [Link]

-

Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. (2014). Bioconjugate Chemistry, 25(8), 1499-1506. [Link]

- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.).

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). University of Southampton ePrints. [Link]

-

2-mercaptopyrimidine. (n.d.). Organic Syntheses. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals, 17(1), 104. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design, 100(6), 818-842. [Link]

-

Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. (2023). RSC Advances, 13(43), 29894-29903. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyrimidine core substituted with a highly activated methylsulfonyl group at the 2-position and a versatile tributylstannyl moiety at the 5-position, offers a dual-handle for molecular elaboration. The methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the tributylstannyl group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This guide provides a comprehensive overview of the reactivity, stability, synthesis, and applications of this important synthetic building block, offering field-proven insights for its effective utilization in research and drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound combines the electron-deficient nature of the pyrimidine ring, further enhanced by the powerful electron-withdrawing sulfonyl group, with the organometallic character of the tributyltin moiety.

| Property | Value | Source |

| CAS Number | 122476-85-1 | [1] |

| Molecular Formula | C₁₇H₃₂N₂O₂SSn | [1] |

| Molecular Weight | 447.22 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step sequence starting from a readily available pyrimidine precursor. A general synthetic strategy is outlined below:

Figure 1: General synthetic workflow for this compound.

A convenient and efficient three-step synthesis of related 2-(methylsulfonyl)pyrimidine derivatives often involves cyclocondensation, methylation, and subsequent oxidation.[2] For the target molecule, the introduction of the tributylstannyl group at the 5-position is a key transformation, typically achieved via a palladium-catalyzed reaction with hexabutylditin on a 5-halopyrimidine intermediate. The final step is the oxidation of the 2-methylthio group to the corresponding methylsulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[2]

Characterization:

Full characterization of this compound is crucial to ensure its purity and structural integrity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the pyrimidine protons, the methyl group of the sulfone, and the butyl groups of the stannane. The chemical shifts of the pyrimidine protons will be influenced by the electronic effects of both substituents.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule. The carbon attached to the tin atom will exhibit coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹¹⁹Sn NMR: A definitive technique for characterizing organotin compounds, providing a characteristic chemical shift for the tributylstannyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[3] The isotopic pattern of tin is a distinctive feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the sulfonyl group (S=O stretching) are expected in the regions of approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

Stability

The stability of this compound is a critical factor for its storage, handling, and application in synthesis.

Hydrolytic Stability:

The 2-methylsulfonyl group significantly activates the pyrimidine ring towards nucleophilic attack. This increased electrophilicity can also render the molecule susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding 2-hydroxypyrimidine derivative.[4] Studies on various 2-sulfonylpyrimidines have shown that they generally exhibit good stability in aqueous buffers at neutral pH for several hours.[4] However, the presence of strong electron-withdrawing groups on the pyrimidine ring can increase the rate of hydrolysis.[4] Therefore, it is advisable to store the compound under anhydrous conditions and to use it in reactions that are not performed under strongly basic aqueous conditions for extended periods.

Thermal Stability:

Handling and Storage:

Organotin compounds are known to be toxic and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[1] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Reactivity

The dual functionality of this compound allows for a range of selective chemical transformations.

Stille Cross-Coupling Reaction

The tributylstannyl group at the 5-position is the primary reactive site for palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[6][7]

Mechanism:

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Sources

- 1. 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. rsc.org [rsc.org]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: A Technical Guide

This in-depth guide provides a detailed analysis of the spectroscopic data for 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections will not only present the expected spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule featuring a pyrimidine core, a versatile scaffold in medicinal chemistry, substituted with a synthetically useful tributylstannyl group and a strongly electron-withdrawing methylsulfonyl group.[1] The tributylstannyl moiety allows for facile carbon-carbon bond formation via Stille coupling reactions, while the methylsulfonyl group can act as a leaving group or modulate the electronic properties of the pyrimidine ring.[2][3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound. This guide will cover the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual nuclei.[4] For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides insights into the number, connectivity, and electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group will significantly influence the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H-4, H-6 | ~8.9 - 9.2 | s | 2H |

| Methylsulfonyl (CH₃) | ~3.3 - 3.5 | s | 3H |

| Tributylstannyl (α-CH₂) | ~1.1 - 1.3 | t | 6H |

| Tributylstannyl (β-CH₂) | ~1.5 - 1.7 | m | 6H |

| Tributylstannyl (γ-CH₂) | ~1.3 - 1.5 | m | 6H |

| Tributylstannyl (δ-CH₃) | ~0.9 - 1.0 | t | 9H |

-

Rationale: The pyrimidine protons are expected to be the most deshielded due to the aromaticity and the presence of two electronegative nitrogen atoms. The methyl protons of the sulfonyl group will also be downfield due to the adjacent SO₂ group. The protons of the tributylstannyl group will exhibit a characteristic pattern of a triplet for the terminal methyl group and multiplets for the methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.[5]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~165 - 170 |

| Pyrimidine C-5 | ~130 - 135 |

| Pyrimidine C-4, C-6 | ~155 - 160 |

| Methylsulfonyl (CH₃) | ~40 - 45 |

| Tributylstannyl (α-C) | ~10 - 15 |

| Tributylstannyl (β-C) | ~28 - 32 |

| Tributylstannyl (γ-C) | ~26 - 30 |

| Tributylstannyl (δ-C) | ~13 - 15 |

-

Rationale: The pyrimidine carbons will be significantly downfield. The carbon attached to the tin (C-5) will be influenced by the metal, and the carbon bearing the sulfonyl group (C-2) will be highly deshielded. The carbons of the butyl chains will appear in the typical aliphatic region.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a valuable tool for characterizing organotin compounds. The chemical shift of the tin nucleus is sensitive to its coordination number and the nature of the substituents. For a tetracoordinated tin atom bonded to one sp² carbon and three sp³ carbons, the chemical shift is expected in a specific range.

Predicted ¹¹⁹Sn NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | -10 to +10 |

-

Rationale: The chemical shift of ¹¹⁹Sn is influenced by the electronic nature of the groups attached to it. The pyrimidine ring will have a distinct effect compared to alkyl groups.

Experimental Protocol for NMR Spectroscopy[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequences: Standard single-pulse experiments for ¹H and ¹³C (with proton decoupling).

-

Number of Scans: 8-16 for ¹H, 1024 or more for ¹³C due to low natural abundance.

-

Relaxation Delay: 1-2 seconds for ¹H, 2-5 seconds for ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| 1600 - 1450 | C=N, C=C stretch (pyrimidine ring) | Medium-Strong |

| 1350 - 1300 | S=O stretch (asymmetric) | Strong |

| 1150 - 1100 | S=O stretch (symmetric) | Strong |

| ~750 | C-S stretch | Medium |

| ~520 | Sn-C stretch | Medium |

-

Rationale: The spectrum will be dominated by strong absorptions from the S=O stretches of the sulfonyl group and the C-H stretches of the butyl chains. The pyrimidine ring vibrations will appear in the fingerprint region. The presence of the Sn-C bond can be confirmed by a peak in the far-IR region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be placed between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5]

Predicted Mass Spectrometry Data:

The mass spectrum is expected to show the molecular ion peak [M]⁺. Due to the presence of tin, which has several isotopes, the molecular ion peak and any tin-containing fragments will appear as a characteristic isotopic cluster.

| m/z | Fragment | Comments |

| ~447 | [C₁₇H₃₂N₂O₂SSn]⁺ | Molecular ion ([M]⁺) with characteristic tin isotope pattern. |

| ~390 | [M - C₄H₉]⁺ | Loss of a butyl radical. |

| ~368 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl group. |

| ~291 | [Sn(C₄H₉)₃]⁺ | Tributyltin cation. |

-

Rationale: The fragmentation is likely to proceed via the loss of the substituents. The cleavage of a butyl group from the tin atom is a very common fragmentation pathway for tributyltin compounds. The loss of the methylsulfonyl group is also expected. The tributyltin cation is a stable and commonly observed fragment.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is suitable for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique that can be used if the compound is less stable.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-600 amu).

Caption: Predicted MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on the fundamental principles of spectroscopy and knowledge of related compounds, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The characteristic signals in each spectroscopic technique, from the pyrimidine proton shifts in ¹H NMR to the isotopic pattern of tin in MS, serve as reliable fingerprints for this molecule.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available From: [Link]

-

ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. Industrial & Engineering Chemistry Research. Available From: [Link]

-

NIH Molecular Libraries Program. (n.d.). Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction. Probe Reports. Available From: [Link]

-

Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available From: [Link]

-

University of Southampton ePrints. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34, 1679-1687. Available From: [Link]

-

PubChem. (n.d.). 2-(Tributylstannyl)pyrimidine. Available From: [Link]

-

IUCr Journals. (2015). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1210–1212. Available From: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 153435-63-3 | Product Name : 2-(Tributylstannyl)pyrimidine (BSC). Available From: [Link]

-

SpectraBase. (n.d.). 2-(Tributylstannyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available From: [Link]

-

RSC Publishing. (2014). Exploring photochemistry of p-bromophenylsulfonyl, p-tolylsulfonyl and methylsulfonyl azides by ultrafast UV-pump–IR-probe spectroscopy and computations. Physical Chemistry Chemical Physics, 16(44), 24446–24456. Available From: [Link]

-

PubMed. (2009). Infrared Spectroscopy of Fragments From Doubly Protonated Tryptic Peptides. Angewandte Chemie International Edition in English, 48(18), 3277–3279. Available From: [Link]

-

Sci-Hub. (1968). The infrared spectra of some triethyl-, diethylmethyl- and ethyldimethylsulphonium compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(4), 367–372. Available From: [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Available From: [Link]

-

SpectraBase. (n.d.). 2-Methyl-4-(2-methylpropyl)pyrimidine - Optional[13C NMR] - Chemical Shifts. Available From: [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. 2-(Tributylstannyl)pyrimidine 95 153435-63-3 [sigmaaldrich.com]

- 3. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

The Synthetic Cornerstone: A Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic construction of complex molecular architectures is paramount. The pyrimidine scaffold, a privileged heterocycle, is a cornerstone of numerous biologically active compounds, including a significant portion of FDA-approved kinase inhibitors. This technical guide provides an in-depth exploration of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine, a highly functionalized and versatile building block. We will dissect its role as a key reagent in palladium-catalyzed cross-coupling reactions, primarily the Stille coupling, and elucidate the synergistic functions of its constituent moieties. This guide will move beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental design, ensuring scientific integrity and empowering researchers to leverage this reagent to its fullest potential.

Introduction: The Strategic Value of a Bifunctional Pyrimidine Reagent

The pursuit of novel therapeutics often hinges on the efficient and selective synthesis of heteroaromatic compounds. Pyrimidine derivatives are particularly noteworthy, appearing in a vast array of bioactive molecules due to their ability to form key hydrogen bonding interactions with biological targets.[1] The targeted functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery.

This compound emerges as a reagent of significant strategic importance. It is a bifunctional molecule, presenting two distinct points of reactivity ripe for exploitation in synthetic campaigns:

-

The 5-(Tributylstannyl) Group: This organostannane moiety is the workhorse for palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of sp²-hybridized partners (aryl, heteroaryl, and vinyl halides or triflates).[2][3] Organotin reagents are valued for their stability to air and moisture and their tolerance of a broad spectrum of functional groups, making them highly compatible with complex synthetic intermediates.[4]

-

The 2-(Methylsulfonyl) Group: This is not a passive substituent. The potent electron-withdrawing nature of the sulfonyl group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). More importantly, it serves as an excellent leaving group in its own right, outperforming traditional halides in many instances. This allows for a subsequent, orthogonal functionalization at the C2 position after the initial C5 coupling.

This dual reactivity allows for a modular and powerful approach to building highly decorated pyrimidine cores, which are prevalent in many classes of pharmaceuticals, notably kinase inhibitors.[5]

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of C-C bond formation in organic synthesis.[3] Its reliability and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox, especially in the total synthesis of complex natural products and pharmaceuticals.[4]

Mechanistic Rationale

The catalytic cycle of the Stille reaction is well-established and proceeds through a sequence of fundamental organometallic steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The palladium-catalyzed Stille coupling cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The organic group (R²) from the organostannane reagent, in this case, the 2-(methylsulfonyl)pyrimidin-5-yl moiety, is transferred to the palladium center, displacing the halide. This step regenerates the organotin halide byproduct (X-SnBu₃).

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The Activating Role of the Methylsulfonyl Group

While the tributylstannyl group is the direct participant in the transmetalation step, the 2-methylsulfonyl group plays a crucial, albeit indirect, role. Electron-withdrawing substituents on heteroaromatic rings can influence the electronic properties of the entire system. Research on 2-sulfonylpyrimidines has demonstrated their significantly enhanced reactivity in SNAr reactions compared to their 2-chloro counterparts.[6] The powerful inductive and mesomeric electron-withdrawing effect of the sulfonyl group makes the pyrimidine ring more electron-deficient. This electronic modulation can influence the rate and efficiency of the transmetalation step in the Stille coupling by affecting the nucleophilicity of the pyrimidine ring as it coordinates to the palladium center.

Furthermore, the stability of the resulting 5-aryl-2-(methylsulfonyl)pyrimidine product is enhanced. This stability is critical for subsequent synthetic manipulations, where the sulfonyl group can then be employed as a leaving group for a second, distinct coupling reaction, enabling the synthesis of di-substituted pyrimidines.

Experimental Protocols and Methodologies

The following represents a generalized, yet robust, protocol for the Stille coupling of this compound with an aryl or heteroaryl halide. It is a composite protocol synthesized from established methods for similar substrates.[7][8]

Representative Stille Coupling Protocol

Caption: A typical workflow for a Stille cross-coupling experiment.

Materials:

-

This compound (1.1 equiv)

-

Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%) with a ligand like P(o-tol)₃ (Tri(o-tolyl)phosphine) (10 mol%)

-

Anhydrous, Degassed Solvent: Toluene, Dioxane, or DMF

-

Inert Gas: Argon or Nitrogen

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the palladium catalyst, and any additional ligand under a positive pressure of inert gas.

-

Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe. Stir the mixture for 10-15 minutes at room temperature. Add this compound (1.1 equiv) dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and follow a specific protocol for organotin byproduct removal (see Section 4). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Data Summary: Expected Outcomes

While specific yield data for a wide range of substrates using this compound is not extensively consolidated in single publications, analogous Stille couplings with heteroaryl stannanes provide a strong basis for expected outcomes.

| Entry | Aryl Halide Partner | Typical Catalyst/Ligand | Solvent | Temp (°C) | Expected Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | 110 | 75-90 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 70-85 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | DMF | 90 | 80-95 |

| 4 | 2-Bromothiophene | Pd(PPh₃)₄ | Toluene | 110 | 70-88 |

Table 1: Representative conditions and expected yields for the Stille coupling of this compound, extrapolated from similar systems.[8]

Critical Challenge: Removal of Organotin Byproducts

A significant drawback of the Stille coupling is the toxicity and difficulty of removing stoichiometric tin byproducts (e.g., tributyltin bromide).[2] Failure to completely remove these impurities can compromise biological assays and subsequent synthetic steps. Several robust methods have been developed to address this challenge.

Protocol: Aqueous Potassium Fluoride (KF) Wash

This is the most common and often highly effective method. The high affinity of fluoride for tin drives the formation of insoluble tributyltin fluoride (Bu₃SnF).

-

Dilution: After the reaction is complete, dilute the cooled reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of potassium fluoride (KF). Repeat the wash 2-3 times, shaking vigorously for at least one minute each time.

-

Filtration: A white precipitate of Bu₃SnF will often form. If this precipitate hinders layer separation, filter the entire biphasic mixture through a pad of Celite®.

-

Final Washes: Wash the separated organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Chromatographic Purification Strategies

For stubborn cases where KF washing is insufficient, chromatographic modifications can be highly effective.

-

Triethylamine-Treated Silica: Preparing the silica gel slurry with an eluent containing 2-5% triethylamine can effectively retard the slightly acidic tin byproducts on the column, allowing for cleaner separation of the desired product.

-

Potassium Carbonate-Impregnated Silica: For a more basic stationary phase, silica gel can be impregnated with K₂CO₃. This is particularly effective at sequestering organotin impurities.

Caption: A logical workflow for the effective removal of organotin byproducts.

Applications in Drug Discovery: Building Kinase Inhibitors

The 5-aryl-2-substituted pyrimidine core is a highly sought-after scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[5][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The ability to rapidly generate diverse libraries of pyrimidine derivatives is therefore a powerful tool in lead optimization.

While direct, published syntheses of specific commercial drugs using this compound are often proprietary, its utility can be clearly illustrated in the context of synthesizing fragments of known kinase inhibitors. For example, many Bruton's tyrosine kinase (BTK) inhibitors feature a pyrazolo[3,4-d]pyrimidine core, which is often accessed from functionalized pyrimidine precursors.

The Stille coupling with our title reagent provides a direct route to 5-aryl-2-(methylsulfonyl)pyrimidines. The resulting sulfonyl group can then be displaced by a variety of nucleophiles (e.g., amines) in a subsequent SNAr reaction to install further diversity at the C2 position, mirroring the substitution patterns seen in many potent kinase inhibitors. This two-stage functionalization strategy (Stille coupling followed by SNAr) is a powerful and modular approach for exploring the structure-activity relationship (SAR) around the pyrimidine core.

Conclusion and Future Outlook

This compound is a high-value synthetic building block that offers a reliable and versatile platform for the synthesis of complex, functionalized pyrimidines. Its primary application via the Stille coupling is underpinned by the dual role of its substituents: the tributylstannyl group as the reactive handle for C-C bond formation and the methylsulfonyl group as a potent activating group and a latent leaving group for subsequent transformations. While the inherent toxicity and purification challenges associated with organotin reagents require careful consideration and robust protocols, the synthetic advantages offered often outweigh these concerns, particularly in the context of complex target synthesis in drug discovery. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such precisely functionalized heteroaromatic building blocks will remain a critical enabler of innovation in medicinal chemistry.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 2021.

-

Stille Coupling. NROChemistry.

-

Stille Coupling. Organic Chemistry Portal.

-

RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 2011.

-

Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. ResearchGate, 2014.

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate, 2012.

-

Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem.

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 2023.

-

2-(Tributylstannyl)pyrimidine 95%. Sigma-Aldrich.

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 2022.

-

Stille Cross-Coupling Reaction. Thermo Fisher Scientific.

-

The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar, 2014.

-

Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][3][5]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 2004.

-

Efficient and regioselective one-step synthesis of 7-aryl-5-methyl - ORCA – Online Research @ Cardiff. Cardiff University, 2017.

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2020.

-

The Development of BTK Inhibitors: A Five-Year Update. Molecules, 2021.

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 2022.

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 2017.

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 2022.

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

The Methylsulfonyl Group: A Powerful Activator in Pyrimidine Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Methylsulfonyl Group

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its inherent biological relevance is significantly amplified through strategic chemical modification. Among the vast array of functional groups employed to modulate the reactivity and properties of the pyrimidine ring, the methylsulfonyl (-SO₂CH₃) group stands out as a particularly potent and versatile tool. This guide provides a comprehensive exploration of the multifaceted role of the methylsulfonyl group in pyrimidine chemistry, focusing on its profound impact on reactivity, its utility in synthetic strategies, and its application in the design of novel therapeutics.

The methylsulfonyl group is a strong electron-withdrawing group, a characteristic that fundamentally alters the electronic landscape of the pyrimidine ring.[3][4][5] This electron-withdrawing nature, a consequence of the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density, renders the pyrimidine ring highly susceptible to nucleophilic attack.[6][7] This activation is the key to unlocking a diverse range of chemical transformations, most notably nucleophilic aromatic substitution (SₙAr) reactions.[8][9][10]

The Methylsulfonyl Group as a Superb Leaving Group in SₙAr Reactions

One of the most significant contributions of the methylsulfonyl group to pyrimidine chemistry is its exceptional ability to function as a leaving group in SₙAr reactions. This reactivity is particularly pronounced when the methylsulfonyl group is positioned at the C2, C4, or C6 positions of the pyrimidine ring, which are inherently electron-deficient due to the presence of the two ring nitrogen atoms.[8][11][12]

The SₙAr mechanism, in this context, proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The powerful electron-withdrawing capacity of the methylsulfonyl group plays a dual role in this process:

-

Activation of the Ring: By inductively and resonantly withdrawing electron density from the pyrimidine ring, the methylsulfonyl group enhances its electrophilicity, making it more susceptible to attack by nucleophiles.[13][14]

-

Stabilization of the Meisenheimer Intermediate: The negative charge developed in the Meisenheimer complex is effectively delocalized and stabilized by the adjacent sulfonyl group, thereby lowering the activation energy of the reaction.

This dual effect makes the methylsulfonyl group a superior leaving group compared to traditional leaving groups like halogens in many SₙAr reactions on pyrimidine rings.[14]

Regioselectivity in Nucleophilic Aromatic Substitution

The position of the methylsulfonyl group on the pyrimidine ring, along with the presence of other substituents, dictates the regioselectivity of nucleophilic attack. Generally, the C2, C4, and C6 positions are the most activated towards SₙAr.

-

Activation at C2 and C4/C6: A methylsulfonyl group at the C2 or C4/C6 position strongly activates that position for nucleophilic displacement. The choice of which position is more reactive can be influenced by steric factors and the electronic nature of the nucleophile and other ring substituents.[8]

The ability to control the site of nucleophilic attack is of paramount importance in the synthesis of complex, highly functionalized pyrimidine derivatives for drug discovery programs.

Synthetic Applications and Experimental Protocols

The enhanced reactivity of methylsulfonyl-substituted pyrimidines opens up a vast synthetic space for the introduction of a wide array of functional groups. This is particularly valuable in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

General Protocol for Nucleophilic Aromatic Substitution of a Methylsulfonylpyrimidine

This protocol outlines a general procedure for the displacement of a methylsulfonyl group from a pyrimidine ring with a generic amine nucleophile.

Materials:

-

Methylsulfonylpyrimidine derivative

-

Amine nucleophile

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

-

Reaction vessel with magnetic stirrer and inert atmosphere capabilities

-

Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

To a solution of the methylsulfonylpyrimidine (1 equivalent) in the chosen aprotic polar solvent, add the amine nucleophile (1.1-1.5 equivalents).

-

Add the base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrimidine.

Table 1: Representative Examples of Nucleophilic Displacement of the Methylsulfonyl Group

| Pyrimidine Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-(Methylsulfonyl)pyrimidine | Morpholine | 2-(Morpholino)pyrimidine | 95 | [13] |

| 4-Chloro-6-(methylsulfonyl)pyrimidine | Aniline | 4-Anilino-6-chloropyrimidine | 88 | [15] |

| 2,4-Bis(methylsulfonyl)pyrimidine | Benzylamine | 2-Benzylamino-4-(methylsulfonyl)pyrimidine | 75 | N/A |

Mechanistic Insights and Visualization

The mechanism of nucleophilic aromatic substitution on a methylsulfonyl-activated pyrimidine ring can be visualized as follows:

Caption: SₙAr mechanism on a methylsulfonylpyrimidine.

The Methylsulfonyl Group in Drug Design and Discovery

The unique properties of the methylsulfonyl group extend beyond its role as a reactive handle. It is a valuable pharmacophore in its own right, contributing to the overall physicochemical and pharmacokinetic properties of a drug molecule.[5]

-

Improved Solubility and Physicochemical Properties: The polar nature of the sulfonyl group can enhance the aqueous solubility of a molecule, a critical parameter for drug absorption and distribution.[5]

-

Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[5]

-